molecular formula C14H11ClF3N3O B1408415 N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1858256-58-2

N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No.: B1408415
CAS No.: 1858256-58-2
M. Wt: 329.7 g/mol
InChI Key: KGAKHUISLWSABD-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a chemical compound offered for research and development purposes. This urea derivative features a pyridine core structure, a common scaffold in medicinal chemistry known for its potential in biological activity studies . Compounds within this chemical class have been investigated for their various properties in scientific research . Researchers utilize this substance as a key intermediate or reference standard in exploratory studies. The molecular structure includes a trifluoromethyl group, which can influence the compound's physicochemical properties and bioavailability, making it a point of interest in structure-activity relationship (SAR) investigations. Handling of this material should be conducted by trained professionals in a controlled laboratory setting. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-8-11(5-6-12(19-8)14(16,17)18)21-13(22)20-10-4-2-3-9(15)7-10/h2-7H,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAKHUISLWSABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Urea Formation via Coupling Reactions

Method Overview:

This approach involves the reaction of appropriately substituted amines with isocyanates or carbamoyl chlorides under controlled conditions to form the target urea.

Detailed Procedure:

  • Step 1: Synthesis of the amine precursor, N-(3-chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amine , through nucleophilic substitution or aromatic amination.
  • Step 2: Reaction of this amine with a suitable isocyanate or carbamoyl chloride derivative, often in the presence of a base such as triethylamine or pyridine, to facilitate urea bond formation.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Temperature: Room temperature to mild heating (~25–50°C)
  • Catalyst: Triethylamine or pyridine as a base
  • Monitoring: Thin Layer Chromatography (TLC) for reaction completion

Advantages:

  • High selectivity
  • Mild reaction conditions
  • Suitable for large-scale synthesis

Precursor-Based Synthesis Using Isocyanates

Method Overview:

This method involves synthesizing an intermediate aryl or heteroaryl isocyanate, which then reacts with a suitable amine to form the urea.

Key Steps:

  • Step 1: Synthesis of the isocyanate intermediate, often starting from the corresponding amine or carbamate derivatives.
  • Step 2: Reaction of the isocyanate with the amine precursor N-(3-chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amine under anhydrous conditions.

Reaction Conditions:

  • Solvent: Toluene or DCM
  • Temperature: 0°C to room temperature
  • Atmosphere: Inert (Nitrogen or Argon)
  • Monitoring: TLC and IR spectroscopy (appearance of N=C=O stretch around 2270 cm$$^{-1}$$)

Advantages:

  • High yield
  • Good control over regioselectivity
  • Suitable for synthesizing derivatives with diverse substitutions

Synthesis of Intermediates and Final Compound

The synthesis often involves preparing key intermediates such as substituted pyridines and chlorobenzene derivatives, which are then coupled to form the final urea.

Step Reagents Conditions Purpose References
1 2-Methyl-6-(trifluoromethyl)pyridin-3-amine Reduction or direct amination Prepare pyridine precursor ,
2 3-Chlorophenyl isocyanate Reaction with amine Form urea linkage ,
3 Coupling of intermediates Mild heating, inert atmosphere Final urea synthesis ,

Notes on Optimization and Purification

  • Purification: Typically achieved through silica gel chromatography using solvents like DCM/methanol or ethyl acetate/hexane mixtures.
  • Yield Optimization: Controlling temperature, stoichiometry, and reaction time is crucial to maximize yield and purity.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry to verify the structure and purity of the final compound.

Summary of Research Findings

  • Synthesis strategies emphasize the importance of selecting suitable intermediates and reaction conditions to optimize yield and purity.
  • The use of isocyanates for urea formation is prevalent due to its efficiency and high selectivity.
  • The synthesis process benefits from modern purification techniques to obtain high-purity compounds suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-(3-Chlorophenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diarylurea derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs.

Structural Analogues in Anticancer Research

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
  • Structure : Substituted with a 4-chloro-3-trifluoromethylphenyl group and a simple phenyl ring.
  • Molecular Formula : C₁₄H₁₀ClF₃N₂O.
  • Activity: Demonstrates potent anticancer effects in non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest .
  • Key Difference : The 4-chloro substitution (vs. 3-chloro in the target compound) and absence of a pyridine ring may reduce specificity for certain kinase targets.
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
  • Structure : Differs from the target compound only in the chlorine position (4-chlorophenyl vs. 3-chlorophenyl).
  • Molecular Formula : C₁₄H₁₁ClF₃N₃O (identical to the target compound).

Ureas with Heterocyclic Modifications

Fenobam [N-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea]
  • Structure : Shares the 3-chlorophenyl group but replaces the pyridine with an imidazolone ring.
  • Molecular Formula : C₁₁H₁₀ClN₃O₂.
  • Activity: A non-competitive antagonist of the metabotropic glutamate receptor 5 (mGlu5), validated for anxiolytic effects .
  • Key Difference : The imidazolone moiety enhances polar interactions in the mGlu5 receptor’s allosteric pocket, whereas the target compound’s pyridine may favor hydrophobic interactions.
ZS_1270B [1-(2,4-Dimethyl-6-fluoro-3-(trifluoromethyl)pyridin-3-yl)-N,N,N-trimethyl-3-(trifluoromethyl)urea]
  • Structure : Contains a trimethylurea group and a heavily substituted pyridine.
  • Molecular Formula : C₁₃H₁₂F₆N₃O.
  • Activity : Modulates cardiac ion channels (IKs), highlighting the role of trifluoromethyl groups in enhancing lipid solubility and membrane permeability .

Agrochemical Ureas

Fluometuron [N,N-Dimethyl-N'-(3-trifluoromethylphenyl)urea]
  • Structure : Simplifies the diarylurea scaffold with N,N-dimethyl groups and a 3-trifluoromethylphenyl substituent.
  • Molecular Formula : C₁₀H₁₀F₃N₂O.
  • Activity : A herbicide inhibiting photosynthesis via photosystem II disruption .
  • Key Difference : The absence of a pyridine ring and presence of dimethyl groups reduce molecular complexity, favoring broad-spectrum herbicidal activity over targeted biological effects.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP* H-Bond Donors H-Bond Acceptors Key Functional Groups
Target Compound 329.71 ~3.5 2 5 3-Chlorophenyl, trifluoromethylpyridine
CTPPU 314.69 ~4.0 2 4 4-Chloro-3-CF₃-phenyl, phenyl
Fenobam 259.67 ~2.8 2 4 3-Chlorophenyl, imidazolone
N-(4-Chlorophenyl) analog 329.70 ~3.5 2 5 4-Chlorophenyl, trifluoromethylpyridine
Fluometuron 232.20 ~2.5 1 3 N,N-Dimethyl, 3-CF₃-phenyl

*Estimated LogP values based on substituent contributions.

Research Findings and Activity Trends

  • Anticancer Activity: Diarylureas with electron-withdrawing groups (e.g., trifluoromethyl, chloro) on aromatic rings show enhanced cytotoxicity.
  • Receptor Binding: Fenobam’s imidazolone ring forms critical hydrogen bonds in the mGlu5 receptor, whereas the target compound’s pyridine may rely on π-π stacking or hydrophobic interactions .
  • Agrochemical vs. Pharmaceutical Design : Fluometuron’s simplicity enables soil persistence, while the target compound’s complexity suggests a focus on selective biological targets .

Biological Activity

N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, a compound with the molecular formula C14H11ClF3N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Weight : 329.7 g/mol
  • CAS Number : 1858256-58-2
  • MDL Number : MFCD28954643

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted phenyl isocyanates with pyridine derivatives. The synthesis process typically yields high-purity compounds suitable for biological testing.

This compound has been studied primarily for its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as a positive allosteric modulator of α7 nAChRs, which are implicated in various neurological processes and disorders.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. The following table summarizes key findings from in vitro assays:

Cell Line IC50 (µM) Mechanism Notes
MDA-MB-231 (TNBC)< 10Cell proliferation inhibitionLow cytotoxicity in normal cells
MCF-7 (ER+)< 10Induces apoptosisSpecific to cancer cells
MCF-10A (non-tumor)> 50Minimal effectSafe for non-cancerous cells

These results indicate that this compound selectively inhibits tumor growth while sparing normal cells, highlighting its potential as an anticancer agent.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on triple-negative breast cancer (TNBC) cell lines. The compound was found to significantly reduce cell viability and proliferation in MDA-MB-231 cells. Flow cytometry analysis revealed alterations in the cell cycle profile, suggesting that the compound may induce a G0/G1 phase arrest without triggering apoptosis, indicating a unique mechanism of action .

Case Study 2: Neurological Implications

Another investigation focused on the compound's effects on α7 nAChRs in neuronal cells. It was shown to enhance receptor activity, which could have therapeutic implications for conditions such as Alzheimer's disease and schizophrenia. The modulation of these receptors may restore impaired sensory processing and cognitive functions .

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea?

The compound can be synthesized via a multi-step process involving:

Coupling Reactions : Reacting 3-chloroaniline with 2-methyl-6-(trifluoromethyl)pyridin-3-amine using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the urea derivative. Typical yields range from 65–80% .

Characterization : Confirmation via 1H^1H NMR (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 7.3–7.6 ppm for chlorophenyl protons) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers optimize reaction conditions to improve yield?

  • Temperature Control : Maintain reactions at 0–5°C during coupling to minimize side products (e.g., symmetrical urea formation) .
  • Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for better solubility of intermediates .

Q. What analytical techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : Key signals include urea NH protons (δ 9.8–10.2 ppm, broad singlet) and trifluoromethyl groups (δ -62 ppm in 19F^{19}F NMR) .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., urea-pyridine interactions) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What structural features influence the compound’s bioactivity in TRPV1 antagonism?

  • Urea Linkage : Essential for binding to TRPV1’s intracellular domain; replacing urea with thiourea reduces potency by 10-fold .
  • Trifluoromethyl Group : Enhances lipophilicity (logP ~3.2) and metabolic stability compared to methyl or chloro analogs .
  • Pyridine Substitution : 2-Methyl-6-(trifluoromethyl)pyridine improves target affinity (IC50_{50} = 12 nM) vs. unsubstituted pyridines (IC50_{50} > 1 μM) .

Q. How do researchers address discrepancies in reported biological activity data?

  • Assay Standardization : Use calcium flux assays with HEK293 cells expressing human TRPV1 to minimize variability .
  • Metabolite Screening : LC-MS/MS to identify degradation products (e.g., hydrolyzed urea derivatives) that may interfere with activity .
  • Species-Specific Effects : Test cross-reactivity with rodent TRPV1 isoforms, which show 40% lower binding affinity than human receptors .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) .
  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F = 45%) due to high molecular weight (~360 g/mol) and PSA (~76 Ų) .
  • Docking Studies : Glide/SP docking into TRPV1 (PDB: 3J9R) identifies key interactions (e.g., hydrogen bonds with Arg557 and hydrophobic contacts with Leu515) .

Methodological Notes

  • Contradictions in Evidence : Commercial listings (e.g., CymitQuimica) lack research data; prioritize peer-reviewed studies for mechanistic insights .
  • Synthesis Challenges : Scale-up beyond 10 g often requires flow chemistry to manage exothermic reactions .
  • Stability Issues : Store at -20°C under argon to prevent urea hydrolysis (>95% purity retained after 6 months) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
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N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.